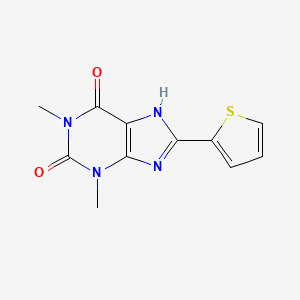
1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE: is a purine derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group attached to the oxygen atom at the 6th position, a methyl group at the 8th position, and an amine group at the 2nd position of the purine ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE typically involves multiple steps, starting from commercially available purine derivatives. One common method involves the protection of the hydroxyl group at the 6th position using benzyl bromide in the presence of a base such as sodium hydride. The methylation at the 8th position can be achieved using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions with various electrophiles to form substituted purine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for purine receptors. It can be used to investigate the biochemical pathways involving purine metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug design and development.
Industry: In the industrial sector, 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
6-(BENZYLOXY)-1H-PURIN-2-AMINE: Lacks the methyl group at the 8th position, which may affect its binding affinity and biological activity.
8-METHYL-1H-PURIN-2-AMINE: Lacks the benzyl group, resulting in different hydrophobic interactions and potentially lower potency.
6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-OL: Contains a hydroxyl group instead of an amine group at the 2nd position, which can alter its reactivity and biological effects.
Uniqueness: The combination of the benzyl, methyl, and amine groups in 6-(BENZYLOXY)-8-METHYL-1H-PURIN-2-AMINE provides a unique set of chemical and biological properties that distinguish it from other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
160948-27-6 |
|---|---|
Molekularformel |
C13H13N5O |
Molekulargewicht |
255.28 g/mol |
IUPAC-Name |
8-methyl-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O/c1-8-15-10-11(16-8)17-13(14)18-12(10)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,14,15,16,17,18) |
InChI-Schlüssel |
CSGNBFCPTIATBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=NC(=N2)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)



![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)



